![molecular formula C14H10FN3O2S B2909084 N-(4-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-05-6](/img/structure/B2909084.png)
N-(4-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
“N-(4-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen . The specific molecular structure of “N-(4-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” would require more specific information or computational chemistry tools to analyze.Scientific Research Applications
Anti-inflammatory Activities
This compound has been reported to exhibit potent anti-inflammatory effects. Synthesis and TNF-α-inhibitory activity of several N-2,4-pyrimidine-N-phenyl-N′-phenyl ureas were reported, with most synthesized derivatives showing potent inhibitory effects against LPS-activated TNF-α generation .
HIV Integrase Inhibitory Activity
Derivatives of this compound have been found to inhibit the strand transfer reaction in vitro in isolated enzyme assays, with one of the most active compounds showing an IC50 value of 0.65 μM .
Antifungal Activities
Thiazolo[3,2-a]pyrimidine compounds have shown moderate-to-high antifungal activities at certain concentrations .
Antioxidant Evaluation
Some synthesized thiazolo[3,2-a]pyrimidine compounds have been evaluated for their antioxidant properties .
In Vitro Cytotoxic Activities
Certain methyl-substituted derivatives exhibited excellent activity across various cell lines, indicating potential applications in cancer research .
Tyrosinase Inhibition
A novel class of thiazolopyrimidine derivatives was developed and synthesized as tyrosinase inhibitors, playing a crucial role in hyperpigmentation management .
Anticancer Activities
Thiazolopyrimidines have been designed to act as bio-isosteric analogues of purine nucleus and have shown a wide range of biological activities including anticancer activities .
Miscellaneous Biological Activities
These compounds have also been reported to possess various other potent activities such as antimicrobial, antipsychotic, anti-inflammatory, anti-Parkinson’s, analgesic, antidepressant, anti-HIV activities, and more .
Future Directions
Pyrimidine derivatives are a promising class of compounds with a wide range of biological activities . Future research could focus on synthesizing new pyrimidine derivatives, including “N-(4-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide”, and studying their biological activities. Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .
properties
IUPAC Name |
N-(4-fluorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2S/c1-8-7-21-14-16-6-11(13(20)18(8)14)12(19)17-10-4-2-9(15)3-5-10/h2-7H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWSSJSAVBKKNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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